molecular formula C25H31NO B13789678 N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German] CAS No. 6606-00-4

N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]

Cat. No.: B13789678
CAS No.: 6606-00-4
M. Wt: 361.5 g/mol
InChI Key: QWTGOIHCGYVNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is a complex organic compound with a unique structure that includes an allyl group, a norgranatanol core, and a 2-methylbenzhydryl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps . The reaction conditions often include the use of catalysts such as acetic acid and benzylamine in non-polar solvents like n-hexane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or the benzhydryl ether moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

CAS No.

6606-00-4

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

3-[(2-methylphenyl)-phenylmethoxy]-9-prop-2-enyl-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C25H31NO/c1-3-16-26-21-13-9-14-22(26)18-23(17-21)27-25(20-11-5-4-6-12-20)24-15-8-7-10-19(24)2/h3-8,10-12,15,21-23,25H,1,9,13-14,16-18H2,2H3

InChI Key

QWTGOIHCGYVNMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.